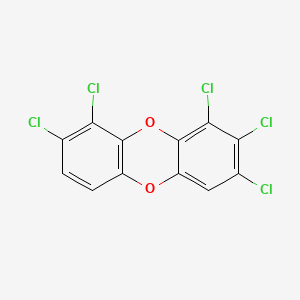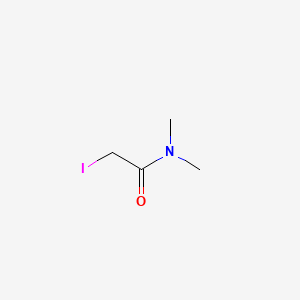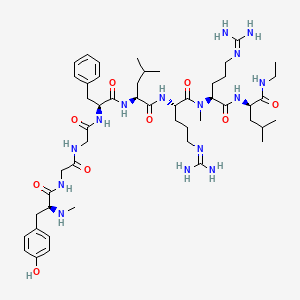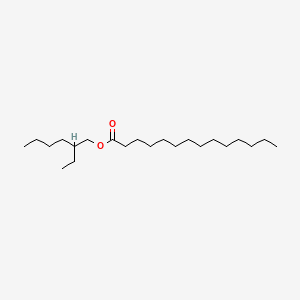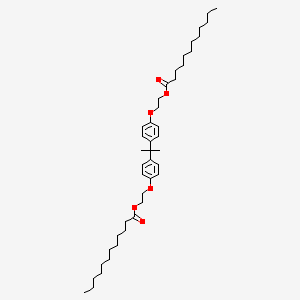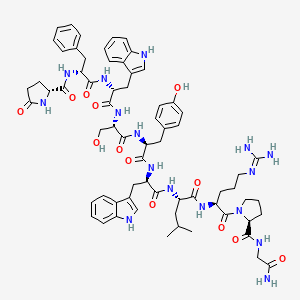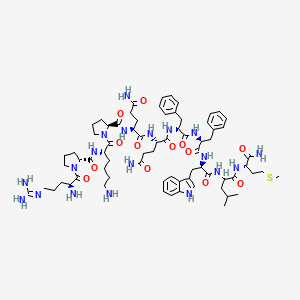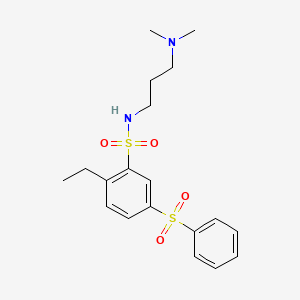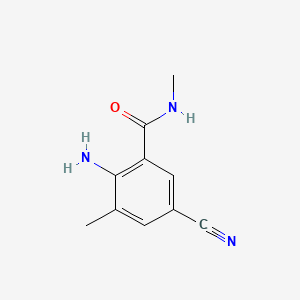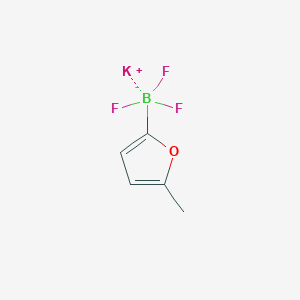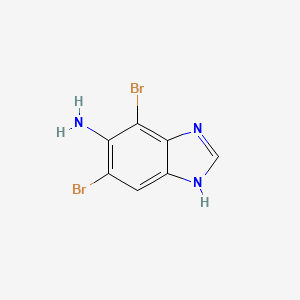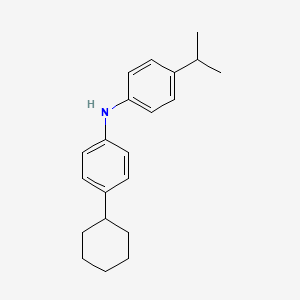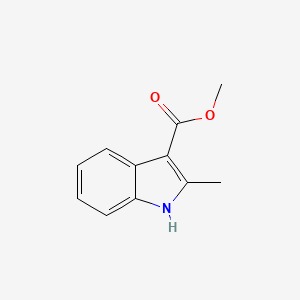
Methyl 2-methyl-1H-indole-3-carboxylate
Descripción general
Descripción
“Methyl 2-methyl-1H-indole-3-carboxylate” is a derivative of 2-substituted 1H-indole-3-carboxylate . Indole is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The compound can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed intramolecular oxidative coupling . It can also be involved in the preparation of oncrasin-1 derivatives .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 189.21 . It should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Methyl 2-methyl-1H-indole-3-carboxylate serves as a crucial intermediate in the synthesis of a wide range of indole derivatives, showcasing its versatility in organic synthesis. Ferdinand S. Melkonyan et al. (2008) demonstrated the efficient synthesis of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate through Ullmann-type intramolecular arylamination, highlighting its utility in constructing complex molecules under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008). Additionally, Donald C. Rogness and Richard C. Larock (2009) reported a high-yielding synthesis of a novel indole-indolone ring system from methyl indole-2-carboxylates and arynes, demonstrating the compound's role in creating functionally rich and diverse molecular architectures (Rogness & Larock, 2009).
Anticancer Activity
The compound has also found applications in the development of new anticancer agents. M. Niemyjska et al. (2012) synthesized new methyl indole-3-carboxylate derivatives and tested their anti-cancer activity against melanoma, renal, and breast cancer cell lines, indicating the potential of these derivatives as antitumor agents (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Catalysis and Regioselectivity
In catalysis, Benjamin S. Lane, Meghann A. Brown, and Dalibor Sames (2005) explored the direct palladium-catalyzed arylation of indoles, providing a mechanistic rationale for regioselectivity. Their work offers insights into the electrophilic palladation pathway, which is crucial for designing new catalytic conditions for arylation reactions (Lane, Brown, & Sames, 2005).
Materials Science and Fluorescence Studies
Methyl 3-arylindole-2-carboxylates, synthesized using a metal-assisted intramolecular C-N cyclization, exhibited potential as fluorescent probes due to their solvent-sensitive emission properties, as investigated by M. Queiroz et al. (2007). This work underscores the role of this compound derivatives in the development of materials with specific optical properties (Queiroz, Abreu, Castanheira, & Ferreira, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to diverse biological responses.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Given the wide range of biological activities of indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of indole derivatives .
Propiedades
IUPAC Name |
methyl 2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(11(13)14-2)8-5-3-4-6-9(8)12-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBPRTUBQKFRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344061 | |
| Record name | Methyl 2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65417-22-3 | |
| Record name | Methyl 2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



